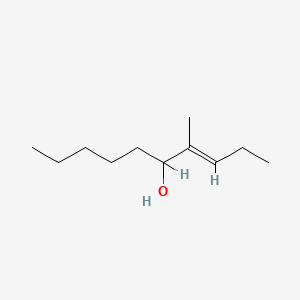

4-Methyl-3-decen-5-ol

CAS No.: 81782-77-6

Cat. No.: VC1807906

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81782-77-6 |

|---|---|

| Molecular Formula | C11H22O |

| Molecular Weight | 170.29 g/mol |

| IUPAC Name | (E)-4-methyldec-3-en-5-ol |

| Standard InChI | InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+ |

| Standard InChI Key | WSTQLNQRVZNEDV-CSKARUKUSA-N |

| Isomeric SMILES | CCCCCC(/C(=C/CC)/C)O |

| SMILES | CCCCCC(C(=CCC)C)O |

| Canonical SMILES | CCCCCC(C(=CCC)C)O |

Introduction

Chemical Identity and Structure

Basic Identification

4-Methyl-3-decen-5-ol is an unsaturated alcohol with the CAS Registry Number 81782-77-6 and EINECS (European Inventory of Existing Commercial Chemical Substances) number 279-815-0 . The compound is commonly referred to in the fragrance industry as Undecavertol or Undecavertol B, though several other synonyms exist in commercial and scientific literature . The chemical possesses a distinct molecular architecture characterized by a C11 backbone with specific functional groups that contribute to its chemical behavior and olfactory properties.

The molecular structure of 4-Methyl-3-decen-5-ol features a secondary alcohol group at the 5-position and a double bond between the 3 and 4 carbon atoms, with a methyl substituent at the 4-position . This structural arrangement creates a compound with significant stereochemical complexity, as there are two stereocenters present in the molecule, allowing for four possible stereoisomers . The stereochemistry plays an important role in determining the precise olfactory profile and reactivity of the compound in various applications.

The compound's InChI (International Chemical Identifier) representation is InChI=1/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+, which provides a standardized way to encode the molecular information . This identifier enables precise chemical database searches and structural comparison with related compounds. The presence of the double bond in a specific configuration (denoted by the "b10-8+" in the InChI string) highlights the importance of geometrical isomerism in this molecule.

Stereochemical Considerations

The stereochemistry of 4-Methyl-3-decen-5-ol significantly influences its properties and applications. With two stereocenters present in the molecule, there are four potential stereoisomers that can exist . The double bond between carbons 3 and 4 introduces geometric isomerism (E/Z or cis/trans), adding another dimension of structural complexity to this compound.

The (E)-configuration (also known as trans) appears to be the predominant form in commercial samples, as indicated by the structural information provided in the chemical databases . This specific stereochemical arrangement contributes to the unique three-dimensional structure that allows the compound to interact with olfactory receptors in a specific manner, resulting in its characteristic sensory profile. The stereochemical purity of commercial samples is an important consideration for fragrance applications, as different stereoisomers may possess different olfactory qualities.

Physical and Chemical Properties

Physical Properties

4-Methyl-3-decen-5-ol exhibits a range of physical properties that are crucial for understanding its behavior in various applications. The compound has a predicted density of 0.845±0.06 g/cm³, making it less dense than water . Its relatively high boiling point of 232.9±8.0 °C (predicted) indicates moderate volatility, which is a desirable characteristic for fragrance ingredients . The flash point has been measured at 100°C, an important parameter for safety considerations in handling and storage .

The compound possesses moderate water solubility of 63 mg/L at 20°C, indicating its partially hydrophilic nature despite its predominantly hydrocarbon structure . This moderate solubility allows for its incorporation into aqueous systems while maintaining reasonable longevity in applications. The vapor pressure of 4-Methyl-3-decen-5-ol is relatively low at 1.1 Pa at 20°C, which corresponds to its limited volatility at room temperature . This property contributes to the compound's persistence when used in fragrance applications.

The refractive index of 4-Methyl-3-decen-5-ol has been measured at 1.452, which is within the typical range for organic compounds of this structural class . This optical property can be used for identification and purity assessment in analytical settings. Collectively, these physical properties define the behavior of the compound in formulations and influence its performance characteristics in various applications.

Chemical Properties

The chemical reactivity of 4-Methyl-3-decen-5-ol is primarily determined by its functional groups: a secondary alcohol and an alkene. The alcohol group (at position 5) has a predicted pKa value of 14.93±0.20, indicating very weak acidity as is typical for alcohols . This property affects its potential for hydrogen bonding and its reactivity in acid-catalyzed reactions. The hydroxyl group makes the compound susceptible to esterification reactions, which may be exploited in the creation of derivative fragrance materials.

Sensory Properties and Applications

Olfactory Profile

4-Methyl-3-decen-5-ol possesses a distinctive olfactory profile that makes it valuable in fragrance applications. When evaluated at 100% concentration in dipropylene glycol, the odor has been described as "green oily violet lily seedy fruity kiwi," with the primary odor type classified as "green" . This multifaceted scent profile contributes to its versatility in fragrance formulations, where it can provide natural, fresh notes reminiscent of certain floral and fruit elements.

Due to its unique olfactory characteristics, 4-Methyl-3-decen-5-ol can serve as a distinctive building block in perfumery, particularly in compositions where natural green notes are desired. The combination of these sensory attributes allows perfumers to achieve specific effects that might otherwise require multiple ingredients, streamlining formulations while maintaining olfactory complexity. These properties position the compound as a valuable material in the fragrance creator's palette.

Analytical Methods and Characterization

Quantitative Analysis in Formulations

The quantitative analysis of 4-Methyl-3-decen-5-ol in complex formulations such as fragrance compositions presents specific analytical challenges due to the presence of numerous other components with similar chemical properties. Gas chromatography with flame ionization detection (GC-FID) is likely a primary method for quantitation, offering good sensitivity and linear response across a wide concentration range. The reported physical properties, including boiling point and vapor pressure, suggest that the compound would be amenable to GC analysis under appropriate conditions.

High-performance liquid chromatography (HPLC) with UV detection may also be suitable for quantitative analysis, particularly for formulations where thermal degradation during GC analysis might be a concern. The presence of the carbon-carbon double bond in 4-Methyl-3-decen-5-ol provides a chromophore that, while weak, can still enable UV detection at appropriate wavelengths, typically in the short-wavelength UV region.

For complex matrices where direct quantitation is challenging, preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction may be employed to isolate and concentrate the compound prior to instrumental analysis. The reported LogP value of 3.9 suggests that the compound would partition preferentially into organic solvents, which could be exploited in development of sample preparation protocols . Quantitative analysis is essential for quality control, stability testing, and regulatory compliance of products containing 4-Methyl-3-decen-5-ol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume